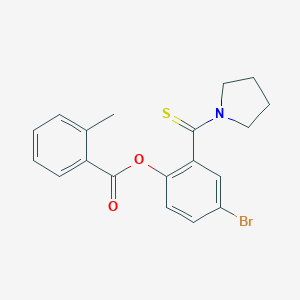![molecular formula C24H24BrNO2S B306330 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine](/img/structure/B306330.png)
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a chemical compound that has gained attention in the scientific community due to its potential pharmacological properties. This compound has been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Wirkmechanismus
The mechanism of action of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is not fully understood. However, studies have suggested that this compound can inhibit the activity of certain enzymes, such as topoisomerase II and acetylcholinesterase, which are involved in the development of cancer and Alzheimer's disease, respectively. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been shown to have several biochemical and physiological effects. Studies have shown that this compound can inhibit the growth of cancer cells, induce apoptosis in cancer cells, inhibit the aggregation of amyloid beta protein, and protect dopaminergic neurons. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine in lab experiments is its potential pharmacological properties. This compound has been shown to have potential anticancer properties and neuroprotective effects, which make it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its complex synthesis method. The synthesis of this compound involves several steps, which may make it difficult to produce in large quantities.
Zukünftige Richtungen
There are several future directions for research on 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine. One direction is to further investigate its potential use in the treatment of cancer. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. Further research could focus on optimizing the synthesis method of this compound and testing its efficacy in animal models.
Another direction for future research is to investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein and protect dopaminergic neurons. Further research could focus on testing its efficacy in animal models and optimizing its pharmacokinetic properties.
In conclusion, 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine is a promising compound that has potential pharmacological properties. Its potential use in the treatment of cancer, Alzheimer's disease, and Parkinson's disease makes it a promising candidate for further research. However, more research is needed to fully understand its mechanism of action and optimize its pharmacokinetic properties.
Synthesemethoden
The synthesis of 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine involves several steps. The first step involves the reaction of 4-bromo-2-methoxyaniline with 1-naphthol to form 4-bromo-2-methoxy-1-naphthol. The second step involves the reaction of 4-bromo-2-methoxy-1-naphthol with thionyl chloride to form 4-bromo-2-methoxy-1-naphthol thioacetate. The third step involves the reaction of 4-bromo-2-methoxy-1-naphthol thioacetate with piperidine to form 1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine.
Wissenschaftliche Forschungsanwendungen
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine has been studied for its potential pharmacological properties. It has been found to have potential anticancer properties. Studies have shown that this compound can inhibit the growth of cancer cells and induce apoptosis in cancer cells. It has also been studied for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Studies have shown that this compound can inhibit the aggregation of amyloid beta protein, which is a hallmark of Alzheimer's disease, and can also protect dopaminergic neurons, which are affected in Parkinson's disease.
Eigenschaften
Produktname |
1-[3-Bromo-5-methoxy-4-(1-naphthylmethoxy)benzothioyl]piperidine |
|---|---|
Molekularformel |
C24H24BrNO2S |
Molekulargewicht |
470.4 g/mol |
IUPAC-Name |
[3-bromo-5-methoxy-4-(naphthalen-1-ylmethoxy)phenyl]-piperidin-1-ylmethanethione |
InChI |
InChI=1S/C24H24BrNO2S/c1-27-22-15-19(24(29)26-12-5-2-6-13-26)14-21(25)23(22)28-16-18-10-7-9-17-8-3-4-11-20(17)18/h3-4,7-11,14-15H,2,5-6,12-13,16H2,1H3 |
InChI-Schlüssel |
CRMGIMZKPRJPGH-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43 |
Kanonische SMILES |
COC1=C(C(=CC(=C1)C(=S)N2CCCCC2)Br)OCC3=CC=CC4=CC=CC=C43 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-(5-{(E)-[3-(1-ethoxy-1-oxopropan-2-yl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}furan-2-yl)-2-methylbenzoic acid](/img/structure/B306247.png)
![ethyl 2-{(5E)-2,4-dioxo-5-[4-(pyrrolidin-1-yl)benzylidene]-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306248.png)
![ethyl 2-[(5E)-2,4-dioxo-5-({1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}methylidene)-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306249.png)
![(5E)-5-[3-bromo-4-(dimethylamino)benzylidene]-3-(butan-2-yl)-1,3-thiazolidine-2,4-dione](/img/structure/B306251.png)
![ethyl 2-[(5E)-5-{[5-(3-bromophenyl)furan-2-yl]methylidene}-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306252.png)
![4-{[(2E,5Z)-5-{[5-(3-fluorophenyl)furan-2-yl]methylidene}-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoic acid](/img/structure/B306254.png)
![ethyl 2-{(5E)-5-[3-bromo-5-methoxy-4-(propan-2-yloxy)benzylidene]-2,4-dioxo-1,3-thiazolidin-3-yl}propanoate](/img/structure/B306255.png)
![(5Z)-3-benzyl-5-[3-methoxy-2-(propan-2-yloxy)benzylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B306257.png)
![ethyl 2-[(5E)-5-[[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306258.png)
![Ethyl 2-[5-({2-[(2-cyanobenzyl)oxy]-1-naphthyl}methylene)-2,4-dioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B306262.png)
![ethyl 2-(5-{[1-(4-fluorobenzyl)-1H-indol-3-yl]methylene}-2,4-dioxo-1,3-thiazolidin-3-yl)propanoate](/img/structure/B306264.png)
![2-Ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-(acetylamino)benzenesulfonate](/img/structure/B306266.png)
![2-Bromo-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-chlorobenzenesulfonate](/img/structure/B306267.png)
